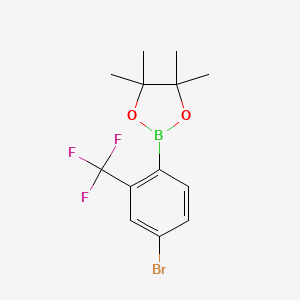

2-(4-Bromo-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound (CAS: 1595078-04-8, Formula: C₁₃H₁₅BBrF₃O₂) is a pinacol boronate ester featuring a phenyl ring substituted with bromo (Br) and trifluoromethyl (CF₃) groups at the para and ortho positions, respectively. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its electronic profile is influenced by the electron-withdrawing CF₃ group, which enhances electrophilic reactivity while the bromo substituent acts as a leaving group or coupling site .

Eigenschaften

Molekularformel |

C13H15BBrF3O2 |

|---|---|

Molekulargewicht |

350.97 g/mol |

IUPAC-Name |

2-[4-bromo-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 |

InChI-Schlüssel |

YATMRQVWVBFUPR-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling

Reagents :

- 1-Bromo-4-iodo-2-(trifluoromethyl)benzene

- Bis(pinacolato)diboron

- Pd(PPh₃)₄ or PdCl₂(dppf)

- Potassium acetate/base

- Combine aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd catalyst (4 mol%), and KOAc (3.0 equiv) in 1,4-dioxane.

- Heat at 90°C for 24 hours under nitrogen.

- Purify via column chromatography (hexanes/ethyl acetate).

Yield : 74–81%

Microwave-Assisted Synthesis

Reagents :

- Aryl iodide

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- CsF, PdCl₂(dppf), DMSO

- Mix aryl iodide (0.5 mmol), diboron reagent (2.0 equiv), CsF (3.0 equiv), and PdCl₂(dppf) (5 mol%) in DMSO.

- Irradiate at 100°C for 40 minutes under microwave conditions.

Yield : 66.8%

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Pinacol condensation | Pinacol, CH₃CN | RT, 1.5 h | >99% | High yield, minimal purification |

| Pd-catalyzed coupling | Pd(PPh₃)₄, KOAc, dioxane | 90°C, 24 h | 74–81% | Broad substrate compatibility |

| Microwave synthesis | CsF, PdCl₂(dppf), DMSO | 100°C, 40 min (MW) | 66.8% | Rapid reaction time |

Functionalization and Applications

The compound serves as a key intermediate in Suzuki-Miyaura cross-couplings for synthesizing trifluoromethyl-substituted biaryl systems. Example:

Reaction with 3-Trifluoromethylbenzenediazonium Tetrafluoroborate :

- Forms 2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (59% yield).

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the boronic ester moiety to form carbon-carbon bonds with aryl/vinyl halides.

Reaction Conditions

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

-

Base: K₂CO₃ or Na₂CO₃ (2–3 equiv)

-

Solvents: THF, DMF, or toluene

-

Temperature: 60–100°C under inert atmosphere

Mechanism

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic ester.

-

Reductive elimination to form the biaryl product.

Example Product:

Biaryl derivatives with retained trifluoromethyl groups, used as intermediates in drug discovery.

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Reaction Conditions

-

Nucleophiles: Primary amines, thiols, or alkoxides

-

Base: NaH or Et₃N (1–2 equiv)

-

Solvents: DCM or DMF

-

Temperature: 25–80°C

Key Transformation:

Replacement of bromine with nucleophiles yields substituted phenylboronic esters.

Example:

Reaction with morpholine produces 2-(4-morpholino-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Oxidation-Reduction Reactions

The boronic ester can be oxidized to phenolic derivatives or reduced to alcohols.

Oxidation Conditions

Reduction Conditions

-

Reducing Agent: BH₃·THF

-

Solvent: THF

-

Temperature: 0°C to reflux

Products:

-

Oxidation: 4-Bromo-2-(trifluoromethyl)phenol

-

Reduction: 4-Bromo-2-(trifluoromethyl)benzyl alcohol

Photochemical Borylation

Metal-free borylation under UV light enables functionalization of aryl halides (e.g., iodobenzene derivatives) .

Conditions

-

Light Source: 300 W Hg lamp

-

Additives: TMDAM (N,N,N’,N’-tetramethyldiaminomethane)

-

Solvent: MeCN/H₂O (4:1)

Outcome:

Efficient synthesis of arylboronic esters without transition-metal catalysts.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of polymers, electronic materials, and specialty chemicals.

Wirkmechanismus

The primary mechanism of action for 2-(4-Bromo-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

(a) 2-(2-Bromo-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1595078-04-8)

- Key Differences : The bromo and CF₃ groups are swapped (Br at ortho, CF₃ at para).

- Impact: Altered steric and electronic effects may modify reactivity in cross-coupling.

- Physical Properties : Purity ≥97%, stored at 4–8°C; hazard warnings include skin/eye irritation (H315, H319) .

(b) 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 免提供)

Substituent Functional Group Variants

(a) 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218790-37-4)

- Key Differences : Methoxy (OMe) replaces bromo.

- Impact : OMe is electron-donating, counteracting CF₃’s electron withdrawal. This balance may stabilize intermediates in nucleophilic substitutions.

- Applications : Used in medicinal chemistry for methoxy-containing biaryl motifs .

(b) 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-02-2)

Electronic and Steric Effects

| Compound | Substituents | Electron Effect | Reactivity in Cross-Coupling |

|---|---|---|---|

| Target compound | 4-Br, 2-CF₃ | Strongly electron-deficient | High (accelerated oxidative addition) |

| 2-(4-Bromophenyl)-... | 4-Br | Mildly electron-deficient | Moderate |

| 2-(4-Methoxy-2-CF₃-phenyl)-... | 4-OMe, 2-CF₃ | Balanced (EDG + EWG) | Tunable |

| 2-(3-Fluoro-4-CF₃-phenyl)-... (CAS: 445303-65-1) | 3-F, 4-CF₃ | Enhanced deficiency | High (fluorine enhances polarization) |

Biologische Aktivität

The compound 2-(4-Bromo-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the boron-containing compounds known for their diverse applications in medicinal chemistry and material sciences. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrFOB

- Molecular Weight : 283.04 g/mol

- CAS Number : 1214339-48-6

The compound features a brominated phenyl ring and a trifluoromethyl group , which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to act as a boron-based electrophile , which can interact with various biological targets. The presence of the bromine and trifluoromethyl groups enhances its lipophilicity and potential for membrane permeability, allowing it to affect cellular processes.

Inhibition Studies

Anticancer Potential

Antioxidant and Anti-inflammatory Properties

Study 1: DYRK1A Inhibition

Study 2: Antitumor Activity

Another investigation assessed the anticancer efficacy of boron-containing compounds against various cancer cell lines. The findings revealed that compounds similar to this compound showed significant cytotoxic effects against breast cancer and leukemia cells .

Table 1: Summary of Biological Activities

Table 2: Comparison of Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1214339-48-6 | DYRK1A inhibition; Antitumor activity |

| 3-Fluoro-4-(trifluoromethyl)phenyl-boronate | 46739054 | Antioxidant properties |

| Other Boron Derivatives | Various | Various anticancer activities |

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura cross-coupling. A common approach involves reacting brominated aryl precursors with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . For example, analogous syntheses of arylboronic esters use MTBE as a solvent and require 12-hour reflux under nitrogen . Post-synthesis purification often involves silica gel chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and tetramethyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : To confirm the dioxaborolane ring carbons (δ 80–85 ppm) and aryl carbons.

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the boron environment .

- 19F NMR : Detects the trifluoromethyl group (δ -60 to -65 ppm) .

Table 1: Representative NMR Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

|---|---|---|

| 2-(4-Fluorophenyl)-dioxaborolane | 1.34 (s, 12H), 7.2–7.8 | 32.5 |

| 2-(3-(Trifluoromethyl)phenyl)-dioxaborolane | 1.32 (s, 12H), 7.6–8.0 | 31.8 |

Advanced Research Questions

Q. How can reaction yields be optimized for bromo- and trifluoromethyl-substituted derivatives?

- Electron-deficient aryl systems : The bromo and trifluoromethyl groups reduce electron density, slowing transmetallation. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (100–120°C) to enhance reactivity .

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 improves coupling efficiency for sterically hindered substrates .

- Yields : Analogous reactions achieve 80–97% yields under optimized conditions (e.g., 12-hour reflux with KOAc) .

Q. How should researchers address contradictory ¹³C NMR data in boron-containing compounds?

Quadrupolar broadening from boron can obscure directly bonded carbons. Solutions include:

- Using ¹H-¹³C HSQC to indirectly assign carbons via correlated protons.

- Employing decoupling experiments to suppress boron interference .

- Validating assignments with DFT calculations for predicted chemical shifts .

Q. What purification challenges arise, and how are they mitigated?

Q. How do steric effects of the tetramethyl dioxaborolane group influence cross-coupling?

The pinacol ester’s steric bulk reduces undesired side reactions (e.g., β-hydride elimination) but can slow transmetallation. Strategies include:

- Pre-activation with CsF or K₃PO₄ to generate more reactive trifluoroborate intermediates .

- Using microwave irradiation to accelerate reaction kinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies in ¹¹B NMR signals for similar compounds?

Q. Why do Suzuki couplings of this compound show variable regioselectivity?

The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic aromatic substitution. However, steric hindrance from the bromo group can override electronic effects. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed methods with XPhos ligands for sterically demanding substrates .

- Characterization : Combine ¹⁹F NMR with X-ray crystallography (if crystalline) to confirm substituent positions .

- Data validation : Cross-check NMR assignments with mass spectrometry (HRMS-ESI) for molecular ion confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.